4-Bromoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKTNSYMVJDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671976 | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-59-7 | |
| Record name | 4-Bromoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromoquinazoline and Its Derivatives
Classical and Conventional Synthetic Routes to 4-Bromoquinazoline
Traditional methods for the synthesis of this compound often involve multi-step sequences starting from readily available precursors. These routes include the transformation of anilinoquinazoline (B1252766) precursors, ring closure strategies to form the quinazoline (B50416) core, and direct halogenation to introduce the bromine atom.
Synthesis from Anilinoquinazoline Precursors
The synthesis of polysubstituted 4-anilinoquinazolines can be achieved from 2-aryl-6-bromo-8-iodoquinazolines through one-pot, three-step reaction sequences. mdpi.com This process involves an initial amination step, followed by subsequent double cross-coupling reactions, such as bis-Suzuki, Sonogashira/Stille, or Sonogashira/Suzuki-Miyaura, with different partners for the two carbon-carbon bond formation steps. mdpi.com For instance, the reaction of 2-aryl-6-bromo-8-iodoquinazolines with 3-fluoroaniline, followed by sequential cross-coupling reactions, yields unsymmetrical polyaryl-substituted 4-anilinoquinazolines. mdpi.com
The presence of halogen atoms on the aniline (B41778) ring has been shown to enhance the biological activity of 4-anilinoquinazoline (B1210976) derivatives. nih.gov Structure-activity relationship (SAR) studies have indicated that introducing small lipophilic groups at the 3-position of the aniline ring can significantly increase potency. nih.gov
Ring Closure Strategies for Quinazoline Formation
The construction of the fundamental quinazoline ring is a critical step in the synthesis of this compound. A variety of ring closure strategies have been developed, often starting from anthranilic acid derivatives or other ortho-substituted anilines.
One common approach involves the condensation of anthranilic acid with amides, a method known as the Niementowski reaction. ijarsct.co.in Modifications of this reaction, such as heating anthranilic acid with a ketone, are also employed. ijarsct.co.in For example, reacting anthranilic acid with urea (B33335) or formamide (B127407) can yield quinazolin-4(3H)-one derivatives, which can then be further functionalized. ijarsct.co.in
Another strategy begins with 2-aminobenzonitriles. These can be converted to quinazoline-2,4(1H,3H)-diones by reaction with carbon dioxide, a process that can be catalyzed by amine-functionalized MCM-41 or ionic liquids. rsc.orgclockss.orgrsc.org The resulting dione (B5365651) can then be chemically modified to introduce the desired substituents.
A three-component tandem cyclization reaction has also been reported for the one-pot synthesis of 4-arylquinazolines. This palladium(II)-catalyzed cascade reaction involves the reaction of 2-aminobenzonitriles, triethyl orthoformates, and boronic acids, proceeding through C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation. organic-chemistry.org
Halogenation Approaches to Introduce Bromine Atom
The introduction of a bromine atom onto the quinazoline scaffold is a key step in synthesizing this compound and its derivatives. This is often achieved through the halogenation of a precursor molecule, such as quinazolin-4(3H)-one.
A common method for converting quinazolin-4(3H)-one to 4-chloroquinazoline (B184009) involves the use of halogenating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netgoogle.com The resulting 4-chloroquinazoline is a versatile intermediate, as the chlorine at the C-4 position is more electrophilic and reactive towards nucleophiles due to the α-nitrogen effect. researchgate.net This intermediate can then undergo further reactions, such as nucleophilic substitution or cross-coupling, to introduce various substituents.
Direct bromination of a pre-formed quinazoline ring is another viable approach. For example, selective bromination at the 5-position of quinazoline derivatives can be achieved using bromine in glacial acetic acid at elevated temperatures. N-bromosuccinimide (NBS) is also used as a brominating agent, allowing for controlled bromination at specific positions under specific reaction conditions. vulcanchem.com For instance, treatment of 2-methylquinazoline (B3150966) with NBS can selectively introduce a bromine atom at the 7-position. vulcanchem.com
Advanced Catalytic Synthesis of this compound and its Polysubstituted Derivatives
Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods, particularly those involving transition metals. These techniques have revolutionized the synthesis of complex molecules like polysubstituted quinazolines by enabling efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.gov
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for constructing substituted quinazolines from halogenated precursors. nih.govmdpi.comnih.gov The reactivity of Csp²–halogen bonds in these reactions generally follows the trend C-I > C-Br >> C-Cl, which allows for selective coupling at different positions on a multi-halogenated quinazoline. mdpi.com
Various types of cross-coupling reactions have been employed for the functionalization of the quinazoline core, including Kumada, Negishi, Stille, and Sonogashira reactions. nih.govmdpi.com
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst. It has been used to synthesize 4-substituted quinazolines from 2,4-dichloroquinazoline (B46505). nih.govresearchgate.net
Negishi Coupling: This method utilizes an organozinc reagent and a palladium or nickel catalyst. It has been applied to the synthesis of carbo-substituted quinazolines from halogenated precursors. nih.govmdpi.com
Stille Coupling: This reaction pairs an organostannane with an organic halide, catalyzed by palladium. It has been used to create polysubstituted quinazolines from their halogenated counterparts. nih.gov
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds, reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This methodology has been extensively applied to the synthesis of aryl- and vinyl-substituted quinazolines. mdpi.com
A robust approach for synthesizing 4-amino quinazoline bi-aryl compounds has been developed using the Suzuki-Miyaura coupling of a quinazoline containing an unprotected NH₂ group with arylboronic acids, with Pd(dcpf)Cl₂ being an effective catalyst. tandfonline.com
Furthermore, 4-arylquinazolines can be efficiently synthesized through the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids. organic-chemistry.orgthieme-connect.com In this method, p-toluenesulfonyl chloride (TsCl) is used as an in situ C–OH bond activator. organic-chemistry.orgthieme-connect.com Optimization studies have identified PdCl₂(PPh₃)₂ as an effective catalyst, K₂CO₃ as the base, and a THF-H₂O mixture as the solvent. organic-chemistry.org
The Suzuki-Miyaura reaction has also been employed in the synthesis of polysubstituted quinazolines. For example, 2-aryl-6,8-dibromo-4-chloroquinazolines can serve as scaffolds for creating novel 2,6,8-triaryl-4-(phenylethynyl)quinazolines through sequential Sonogashira and Suzuki cross-coupling reactions. researchgate.net Similarly, one-pot chemoselective bis(Suzuki-Miyaura cross-coupling) reactions have been used to synthesize 2,4,6,8-tetrasubstituted quinazolines from 6,8-dibromo-2,4-dichloroquinazoline. researchgate.net
The following table summarizes the reaction conditions for the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids, which is a related reaction demonstrating the versatility of this method. mdpi.com
Table 1: Reaction Conditions for Suzuki-Miyaura Cross-Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Aryl-boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Moderate |
Heck Cross-Coupling Reactions
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including quinazolines. organic-chemistry.orgmdpi.comrsc.org These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. Various transition metals, such as cobalt, rhodium, and copper, have been employed to catalyze the direct C-H functionalization of the quinazoline core. organic-chemistry.orgmdpi.comnih.gov For instance, cobalt-catalyzed C-H activation has been used for the synthesis of 4-aryl- and 4-alkoxy-quinazolines. mdpi.comnih.gov Similarly, rhodium-catalyzed C-H activation has enabled the synthesis of fused 4-anilinoquinazolines. chim.it Copper-catalyzed C-H activation has also been explored, for example, in the dehydrogenative coupling of quinazoline-3-oxides with indoles. chim.it These strategies offer novel pathways to access diverse quinazoline derivatives. organic-chemistry.orgrsc.org
Directed C-H Functionalization for Regioselective Bromination
Directing group-assisted C-H functionalization has emerged as a powerful tool for achieving high regioselectivity in the synthesis of substituted quinazolines. The quinazoline nitrogen atom itself can act as a directing group, guiding the functionalization to specific positions.
An efficient method for the ortho-halogenation of 2-arylquinazolines utilizes a palladium(II)-catalyzed C-H bond activation. researchgate.net This protocol employs N-halosuccinimides (NCS, NBS, NIS) as the halogen source and does not require an additional ligand or oxidant. The reaction is highly regioselective, targeting the ortho-position of the aryl group at C2 of the quinazoline core, and is applicable to a wide array of quinazoline substrates, achieving yields of up to 98%. researchgate.net The mechanism is believed to proceed through a Pd(II)/Pd(IV) cycle, although it was noted that the reaction is not sensitive to oxygen. chim.it
Similarly, the quinazolinyl group has been shown to efficiently direct regioselective ortho-arylations in the presence of a Ru(II)-carboxylate catalyst. researchgate.net The success of Ru(II) catalysts in these transformations is often attributed to the facile formation of a stable ruthenacycle intermediate via C-H bond deprotonation, assisted by the directing group. researchgate.net
Transition Metal-Catalyzed C-H Activation Pathways
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful methods for C-H activation and subsequent bond formation. nih.govrsc.org These reactions are pivotal in creating C-C, C-N, and C-O bonds, streamlining the synthesis of complex molecules like quinazolines from simple precursors. acs.org
The use of directing groups is a common strategy to achieve site-selectivity in these transformations. youtube.com The directing group coordinates to the metal catalyst, bringing it into close proximity to the targeted C-H bond and facilitating its cleavage to form a carbon-metal bond. youtube.com
Several transition metals, including rhodium, ruthenium, and nickel, have been employed in the synthesis of quinazolines via C-H activation pathways:
Rhodium(III)-catalyzed reactions enable the direct functionalization of C-H bonds under oxidative conditions, coupling arenes bearing directing groups with unsaturated partners like alkenes and alkynes. acs.org
Nickel-catalyzed C-H/N-H bond activation provides an atom-economic route to multisubstituted quinazolines through the [4+2] annulation of benzylamines and nitriles. organic-chemistry.org In this process, an in-situ-formed amidine directs the nickel catalyst to activate the ortho C-H bond. organic-chemistry.org
Ruthenium(II)-catalyzed C-H activation has been used for the ortho-alkenylation and alkylation of N-heterocycles. researchgate.net These reactions are often directed by various functional groups and may require a halide abstractor or an oxidant. researchgate.net
A summary of representative transition metal-catalyzed C-H activation reactions for quinazoline synthesis is presented below.
| Catalyst System | Substrates | Reaction Type | Key Features |
| Pd(OAc)₂ | 2-Arylquinazolines, N-halosuccinimides | C-H Halogenation | High regioselectivity for ortho-position; no external ligand or oxidant needed. researchgate.net |
| Ni(II) complexes | Benzylamines, Nitriles | [4+2] Annulation | Atom-economic; proceeds via C-H/N-H bond activation. organic-chemistry.org |
| [RhCp*Cl₂]₂ / AgSbF₆ | Azobenzenes, Vinylene Carbonate | C-H Functionalization/Annulation | Forms C3-hydroxymethylated (2H)-indazoles, a related N-heterocycle structure. mdpi.com |
| Ru(II)-carboxylate | 2-Arylquinazolines, (Hetero)aryl bromides | C-H Arylation | Forms polyconjugated aryl-heteroaryl systems. researchgate.net |
Acceptorless Dehydrogenative Coupling in Quinazoline Synthesis
Acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally benign strategy for synthesizing heterocyclic compounds. researchgate.net This method avoids the use of stoichiometric oxidants, releasing only hydrogen and water as byproducts. benthamdirect.com Several transition-metal catalysts have been developed for the ADC synthesis of quinazolines.
Iridium-Catalyzed ADC : An efficient iridium catalyst facilitates the ADC reaction of 2-aminoarylmethanols with amides or nitriles, producing a variety of quinazolines in excellent yields under mild conditions. organic-chemistry.org
Nickel-Catalyzed ADC : Inexpensive and readily prepared nickel catalysts with tetraaza macrocyclic ligands have been used for the synthesis of quinazolines from 2-aminobenzylamine and benzyl (B1604629) alcohol, or from 2-aminobenzylalcohol and benzonitrile. organic-chemistry.orgacs.org These reactions are noted for their tolerance of bromo and iodo functional groups. organic-chemistry.org
Manganese-Catalyzed ADC : Earth-abundant manganese pincer complexes have been developed for the sustainable synthesis of quinazolines via the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohol and nitriles. nih.gov
Ruthenium-Catalyzed ADC : A commercially available Ru(II) complex has been shown to catalyze the one-pot synthesis of a diverse array of 2-substituted quinazolines from 2-aminobenzyl alcohol derivatives and various coupling partners under an air atmosphere. benthamdirect.com
| Catalyst | Reactants | Byproducts | Reference |
| Iridium Complex | 2-Aminoarylmethanols + Amides/Nitriles | H₂, H₂O | organic-chemistry.org |
| Nickel-Tetraaza mdpi.comannulene | 2-Aminobenzylamine + Alcohols | H₂ | acs.org |
| Manganese Pincer Complex | 2-Aminobenzyl Alcohol + Nitriles | H₂ | nih.gov |
| Ruthenium(II) Complex | 2-Aminobenzyl Alcohol Derivatives + Various Partners | H₂, H₂O | benthamdirect.com |
Sustainable and Eco-Friendly Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. For quinazoline synthesis, this includes the use of microwave irradiation, aqueous reaction media, and ionic liquids to reduce energy consumption, waste, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgoatext.com
A notable application is the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and various aryl heterocyclic amines. nih.gov This method, conducted in 2-propanol under microwave irradiation, demonstrates the advantages of microwave-assisted synthesis over classical approaches. nih.gov In another example, 4-aminoquinazolines were prepared by reacting anthranilonitrile with various aromatic nitriles in the presence of t-BuOK under solvent-free microwave conditions, resulting in good to excellent yields in very short irradiation times. frontiersin.org The synthesis of 6-bromoquinazoline-4(3H)-one derivatives has also been achieved using microwave-induced methods. daneshyari.com
| Reactants | Conditions | Product Type | Key Advantage |
| 4-Chloroquinazoline + Aryl heterocyclic amines | Microwave, 2-propanol | N-Arylheterocyclic substituted-4-aminoquinazolines | Rapid, efficient, general method. nih.gov |
| Anthranilonitrile + Aromatic nitriles | Microwave, t-BuOK, Solvent-free | 4-Aminoquinazolines | Excellent yields, very short reaction times. frontiersin.org |
| 2-Amino-5-bromobenzamide + Paraformaldehyde | Microwave irradiation | 6-Bromoquinazolin-4(3H)-one | Green chemistry approach. daneshyari.com |
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is a key goal of green chemistry. Several methods have been developed for the synthesis of quinazoline derivatives in aqueous media.
An efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate (B1221674) is performed entirely in water. jst.go.jp The reaction proceeds at room temperature, and the desired products are isolated simply by filtration, with the aqueous filtrate being the only waste generated. jst.go.jp
Furthermore, an electrochemical synthesis of quinazolines and quinazolinones has been developed that operates in an aqueous medium. researchgate.netnih.gov This method involves an anodic direct oxidation C(sp³)-H amination/C-N cleavage of a tertiary amine, which serves as the carbon source. The reaction proceeds under mild conditions to afford high yields of the desired products, representing an environmentally benign pathway that avoids metal catalysts and chemical oxidants. researchgate.netnih.gov Another electrochemical approach uses I₂ as a catalyst in water to promote the oxidation of alcohols and their subsequent cyclization with o-aminobenzamides to form quinazolinones at room temperature. nih.gov
Ionic Liquid Applications in Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. openmedicinalchemistryjournal.commdpi.com
Acidic ionic liquids have been shown to be effective and reusable catalysts for the synthesis of 4(3H)-quinazolinones from 2-aminobenzamide (B116534) and substituted aroyl chlorides, providing excellent yields. openmedicinalchemistryjournal.com In some cases, the ionic liquid can serve as both the solvent and an intrinsic catalyst, simplifying the reaction setup and workup. rsc.org Basic imidazolium-based ionic liquids have also been employed as catalyst-surfactants in the synthesis of quinazolinones in aqueous media. nih.gov These ILs can form micelles in water, which helps to solubilize hydrophobic reactants and increase contact between the reactants and the catalytic sites, thereby enhancing the reaction rate. nih.gov
| Ionic Liquid Type | Role | Reaction | Advantage |
| Acidic (e.g., [(CH₂)₄SO₃HMIM][HSO₄]) | Catalyst | 2-Aminobenzamide + Aroyl Chlorides | Green, reusable catalyst, excellent yields. openmedicinalchemistryjournal.com |
| Acidic | Catalyst and Solvent | General quinazoline synthesis | Self-catalysis, easy workup, less reaction time. rsc.org |
| Basic (e.g., [PRIm][OH]) | Catalyst and Surfactant | 2-Aminobenzonitrile + Carbonyls (in water) | Enhances reaction in aqueous media, recyclable system. nih.gov |
Reactivity Profiles and Mechanistic Investigations of 4 Bromoquinazoline
Nucleophilic Substitution Reactions at the 4-Position
The quinazoline (B50416) scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, presents a fascinating case for studying nucleophilic substitution reactions. ambeed.com The polarization of the 3,4-double bond, influenced by the two nitrogen atoms, makes the C4-position particularly susceptible to nucleophilic attack. ambeed.com This reactivity is a cornerstone for the synthesis of a diverse array of functionalized quinazoline derivatives.
Amination Mechanisms
The introduction of an amino group at the 4-position of the quinazoline ring is a frequently employed transformation in medicinal chemistry. mdpi.com The reaction of 4-bromoquinazoline with various amines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.comresearchgate.net This process is well-documented and has been instrumental in the synthesis of numerous bioactive compounds. mdpi.com
The general mechanism involves the nucleophilic attack of the amine on the electron-deficient C4-carbon of the quinazoline ring. researchgate.net This initial step is often the rate-determining step of the reaction. researchgate.net The presence of electron-withdrawing groups on the quinazoline ring can facilitate this attack by further polarizing the C-Br bond and stabilizing the intermediate. numberanalytics.com
In a typical procedure, the reaction of this compound with an amine is carried out in a suitable solvent, often in the presence of an acid catalyst like HCl. nih.gov The reaction mixture is heated to facilitate the substitution. For instance, the reaction of 6-bromo-4-chloroquinazoline (B1286153) with various halogenated anilines has been successfully achieved in a tetrahydrofuran-isopropanol mixture under reflux. nih.gov
It is important to note that the reactivity of the nucleophile also plays a crucial role. libretexts.org Stronger nucleophiles will generally react faster. libretexts.org The reaction of alkyl halides with ammonia (B1221849) or amines is a classic example of nucleophilic substitution where the amine acts as the nucleophile. lumenlearning.com However, a potential side reaction is the further reaction of the primary amine product with the starting halide, leading to over-alkylation. lumenlearning.com In the context of this compound, while the primary product is a 4-aminoquinazoline, careful control of reaction conditions is necessary to avoid potential side reactions.
The table below summarizes the conditions for the amination of halo-quinazolines, highlighting the versatility of this reaction.
| Starting Material | Amine Nucleophile | Catalyst/Solvent | Product | Reference |
| 6-Bromo-4-chloroquinazoline | 2-Fluoroaniline | HCl / THF-isopropanol | 6-Bromo-N-(2-fluorophenyl)quinazolin-4-amine | nih.gov |
| 2-Aryl-6-bromo-4-chloroquinazolines | Halogenated anilines | - | 2-Aryl-4-anilino-6-bromoquinazolines | nih.gov |
| 4-Chloroquinazoline (B184009) | Aniline (B41778), Hydrazine (B178648) | - | 4-Anilinoquinazoline (B1210976), 4-Hydrazinoquinazoline | researchgate.net |
Reactivity in Carbon-Carbon Bond Forming Reactions
Beyond amination, the bromine atom at the 4-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are pivotal in the synthesis of complex quinazoline derivatives with diverse functionalities.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating C-C bonds. wikipedia.org this compound and its derivatives can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with several arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, 6-bromoquinazoline (B49647) derivatives have been subjected to Suzuki-Miyaura cross-coupling to introduce aryl groups at the 6-position. nih.govmdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of the quinazoline core. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While specific examples for this compound are less common in the provided context, the reactivity of aryl bromides in Heck reactions is well-established. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto the quinazoline ring. For instance, 4-chloroquinazolines have been successfully coupled with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield 4-alkynylquinazolines. nih.govrroij.com The reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes under Sonogashira conditions has also been reported, demonstrating the versatility of this coupling reaction for similar heterocyclic systems. researchgate.net
The following table provides an overview of the conditions used for these C-C bond-forming reactions on related halo-heterocyclic systems.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| Heck | 4-Bromobenzocyclobutene | Tetramethyldivinyldisiloxane | Pd(OAc)₂, o-Tol₃P | Vinylated benzocyclobutene | rug.nl |
| Sonogashira | 4-Chloro-2-phenylquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Alkynylated-2-phenylquinazoline | rroij.com |
Elucidation of Reaction Pathways for Functionalization
The functionalization of the quinazoline ring system can proceed through various reaction pathways, often involving multi-step sequences to achieve the desired molecular complexity. A common strategy involves the initial modification of a precursor, followed by cyclization to form the quinazoline core, and subsequent functionalization of the halogenated positions.
For example, a synthetic route to functionalized quinazolines can begin with anthranilic acid. rroij.com Reaction with an acid chloride can lead to the formation of a 4H-benzo[d] researchgate.netorganicchemistrytutor.comoxazin-4-one intermediate. rroij.com This intermediate can then be converted to a 2-substituted-quinazolin-4(3H)-one, which upon chlorination with phosphorus oxychloride yields a 4-chloroquinazoline derivative. rroij.com This chloro derivative is then a versatile precursor for nucleophilic substitution reactions, such as reaction with hydrazine to produce a 4-hydrazinoquinazoline. rroij.com
Another important pathway involves direct C-H functionalization, which offers a more atom-economical approach to modifying the quinazoline scaffold. youtube.com While the provided information primarily focuses on the reactivity of the bromo-substituent, direct C-H functionalization reactions on quinoxalin-2(1H)-ones, a related heterocyclic system, have been extensively studied. mdpi.com These reactions often proceed through radical or SET (single-electron transfer) mechanisms, allowing for the introduction of various functional groups directly onto the heterocyclic core. mdpi.com For instance, a plausible mechanism for a photocatalytic reaction involves the excitation of a photocatalyst, followed by single electron transfer from the substrate to generate a radical cation, which then undergoes further reaction. mdpi.com
The mechanism of nucleophilic aromatic substitution on 4-chloroquinazoline has also been investigated using computational methods. mdpi.com DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This theoretical finding supports the experimentally observed regioselectivity for substitution at the 4-position. mdpi.com
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is significantly influenced by both electronic and steric factors. These effects determine the rate and regioselectivity of its reactions.
Electronic Effects: The electronic nature of substituents on the quinazoline ring and on the reacting partner plays a crucial role. numberanalytics.comorgosolver.com Electron-donating groups on the quinazoline ring increase the electron density, which can affect the rate of nucleophilic substitution. libretexts.org Conversely, electron-withdrawing groups make the ring more electron-deficient, generally accelerating nucleophilic aromatic substitution reactions. numberanalytics.comlibretexts.org For example, in the synthesis of certain quinazoline derivatives, the presence of electron-donating substituents on a phenyl group led to higher yields compared to electron-withdrawing groups. researchgate.net
In electrophilic aromatic substitution reactions, which are less common for the electron-deficient quinazoline ring itself but relevant for substituted derivatives, electron-donating groups are activating and direct incoming electrophiles to the ortho and para positions. orgosolver.comlibretexts.org Electron-withdrawing groups are deactivating and direct to the meta position. orgosolver.comlibretexts.org
Steric Effects: Steric hindrance, the spatial arrangement of atoms, can significantly impact the accessibility of the reaction center. numberanalytics.com Bulky substituents near the C4-position can hinder the approach of a nucleophile, slowing down or even preventing a substitution reaction. libretexts.orgnumberanalytics.com This is a key consideration in SN2 reactions, where a crowded transition state is formed. libretexts.org For instance, the use of bulky bases in elimination reactions can favor the formation of the less substituted "Hofmann" product due to steric hindrance in the transition state leading to the more substituted "Zaitsev" product. masterorganicchemistry.com Similarly, in the context of this compound, a bulky nucleophile might react more slowly than a smaller one due to steric repulsion with the quinazoline ring system. numberanalytics.com The rigidity of a molecule, influenced by factors like biphenyl (B1667301) groups, can also be attributed to steric hindrance. taylorandfrancis.com
The interplay of these electronic and steric effects ultimately governs the reactivity profile of this compound, allowing for a degree of control over the outcome of its chemical transformations.
Structure Activity Relationship Sar Studies and Molecular Design
Design Principles for 4-Bromoquinazoline Derivatives
The design of this compound derivatives, especially the 4-anilinoquinazoline (B1210976) class, is largely centered on their ability to act as kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov SAR studies have elucidated several key design principles:
The Quinazoline (B50416) Core Interaction: The quinazoline ring system is fundamental for activity. sci-hub.se The N-1 nitrogen atom typically acts as a hydrogen bond acceptor, interacting with the backbone NH group of a key amino acid residue (e.g., Met-769 in EGFR). sci-hub.senih.gov The N-3 nitrogen can form a water-mediated hydrogen bond with other residues, such as Thr-766, further anchoring the molecule in the ATP binding pocket. nih.govmdpi.com
The Aniline (B41778) Moiety: A crucial feature is the aniline ring at the C-4 position, which occupies a deep hydrophobic pocket within the kinase domain. nih.govsci-hub.senih.gov The nature and position of substituents on this ring are critical for potency and selectivity. mdpi.com
Solubility and Physical Properties: Substitutions at the C-6 and C-7 positions are also utilized to improve the physicochemical properties of the compounds, such as water solubility and pharmacokinetic profiles. sci-hub.senih.gov
These principles form the foundation for designing new analogs, where modifications are systematically made to optimize interactions with the target enzyme and enhance therapeutic potential.
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be finely tuned by altering the substituents on both the quinazoline core and its appended moieties.
Halogen atoms, including bromine, chlorine, and fluorine, play a significant role in the bioactivity of quinazoline derivatives. ontosight.aiijmpr.in Their introduction can modulate several properties:
Enhanced Binding and Lipophilicity: Halogens on the aniline ring, such as chloro, bromo, and trifluoromethyl groups, are known to occupy a lipophilic pocket in the EGFR active site, which is important for inhibitory activity. nih.govmdpi.com The presence of a bromine atom at the 6-position of the quinazoline ring has been shown to be favorable for activity against certain cancer cell lines. nih.gov
Modulation of Cytotoxicity: Studies have demonstrated that substituting the 6-bromo atom with other groups, like a 4-fluorophenyl group, can lead to significant changes in cytotoxicity. mdpi.com For instance, such a replacement in some 2-unsubstituted 4-anilinoquinazolines resulted in superior activity against HeLa cells compared to the reference drug Gefitinib. mdpi.com
Aniline Ring Substitution: The presence and position of halogens on the C-4 aniline ring are critical. mdpi.com It has been consistently shown that halogen atoms on the aniline moiety can improve the biological activity of 4-anilinoquinazoline derivatives. mdpi.com For example, a 2,4-difluoroanilino group at the C-4 position was found to enhance cytotoxicity. mdpi.com In other cases, 3-chloro or 3-bromo substitutions on the aniline ring have been shown to be optimal for activity. mdpi.comchalcogen.ro
Modifications at the C-2 and C-6 positions of the this compound scaffold have a profound impact on biological activity.
C-6 Position: The 6-position is a key site for modification. While many potent inhibitors feature a 6-bromo substituent, its replacement can lead to varied outcomes. In one study, replacing the 6-bromo atom with a 4-fluorophenyl group generally resulted in significant cytotoxicity and selectivity against the HeLa cell line. mdpi.com However, this substitution also led to reduced EGFR-TK inhibitory activity in another analog, suggesting that the optimal substituent at C-6 is context-dependent. mdpi.com The presence of a nitro group at C-6 has also been found to increase activity in some series. nih.gov
C-2 Position: While many clinically relevant 4-anilinoquinazolines are unsubstituted at the C-2 position, research shows that adding substituents here can be advantageous. nih.govmdpi.com The introduction of a 4-chlorophenyl group at the C-2 position of 4-anilino-6-bromoquinazolines generally leads to increased cytotoxicity. mdpi.com Similarly, another study found that a methyl group at the C-2 position could significantly improve the antitumor potency of 4-anilinoquinazolines. sci-hub.se Conversely, in some contexts, strong electron-withdrawing groups like a nitro group at C-2 can retard reactions and may not be beneficial. chim.it
The 4-anilinoquinazoline scaffold is essential for the activity of many EGFR inhibitors, with the aniline portion playing a pivotal role in binding and selectivity. nih.govmdpi.comnih.gov
Hydrophobic Pocket Interaction: The aniline ring fits into a deep hydrophobic pocket in the kinase's ATP-binding site. sci-hub.senih.gov The potency of these inhibitors is significantly influenced by the substituents on this ring.
Influence of Substituents: Lipophilic and electron-withdrawing groups on the aniline ring, particularly at the meta-position (3-position), are generally favorable for activity. mdpi.comchalcogen.ro Groups like chloro, bromo, and trifluoromethyl have been shown to be effective. nih.gov For instance, a substantial increase in potency was achieved by introducing small lipophilic groups at the 3-position of the aniline ring. mdpi.com
Selectivity: The substituents on the aniline moiety at C-4, in combination with modifications at C-6 of the quinazoline ring, are key determinants of selectivity for different kinases, such as HER2 over EGFR. nih.gov
The following table summarizes the cytotoxic effects of various 2-(4-chlorophenyl) substituted 4-anilino-6-bromoquinazolines, highlighting the impact of halogen substitutions on the aniline ring.
| Compound | Aniline Substituent | LC50 (μM) vs. MCF-7 | LC50 (μM) vs. HeLa |
| 3g | 2-Fluoro | 1.95 | 2.13 |
| 3h | 3-Fluoro | 0.73 | 1.45 |
| 3i | 4-Fluoro | >10 | >10 |
| 3j | 3-Chloro | 2.92 | 2.87 |
| 3k | 4-Bromo | >10 | >10 |
| 3l | 2,4-Difluoro | 0.35 | 0.28 |
| Data sourced from a study on the in-vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines. mdpi.com The LC50 value represents the concentration required to inhibit 50% of cell growth. |
Substitution Effects at the C-2 and C-6 Positions
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. gardp.orgnih.gov This methodology has been instrumental in the development of quinazoline-based therapeutics. researchgate.net
The process typically involves:
Target Identification: Determining the 3D structure of the target protein, such as EGFR kinase, often through X-ray crystallography or NMR spectroscopy. nih.gov
Molecular Docking: Using computational tools to simulate how designed compounds, such as this compound derivatives, bind to the active site of the target. gardp.orgresearchgate.net This allows for the prediction of binding modes and affinities. For example, docking studies of 4-anilinoquinazolines confirm the hydrogen bonding between the quinazoline N-1 and Met769 in the EGFR active site. nih.gov
Iterative Optimization: The insights from docking studies guide the synthesis of new derivatives with modified structures aimed at improving binding affinity and selectivity. gardp.org This cycle of design, synthesis, and biological evaluation is repeated to produce highly potent and selective inhibitors.
SBDD has been successfully used to design novel quinazolin-4-amine (B77745) derivatives as selective inhibitors of other kinases, like Aurora A, by exploiting small structural differences in the ATP-binding pockets of related enzymes. nih.gov This approach helps in building selectivity and reducing off-target effects.
Molecular Hybridization Strategies Utilizing the Quinazoline Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (bioactive scaffolds) into a single molecule. rsc.orgwjpps.com This approach aims to create hybrid compounds with improved potency, dual-action mechanisms, or the ability to overcome drug resistance. rsc.orgnih.gov The quinazoline nucleus is a popular scaffold for creating such hybrids due to its proven pharmacological relevance. rsc.org
Examples of hybridization strategies include:
Quinazoline-Thiazole Hybrids: Combining the quinazoline moiety with a thiazolidinone or thiazole (B1198619) system has been shown to improve anti-inflammatory and analgesic activities. mdpi.com
Quinazoline-Isoxazole Hybrids: Novel hybrid derivatives linking a substituted quinazolinone with an isoxazole (B147169) moiety have been synthesized and evaluated for analgesic and anti-inflammatory properties. mdpi.com
Quinazoline-Indole Hybrids: Isatin (1H-indole-2,3-dione), another important pharmacophore, has been linked to the 4-aminoquinazoline scaffold, resulting in potent anticancer agents. rsc.org
Quinazoline-Triazole Hybrids: Triazole-linked 4-aminoquinazoline hybrids have been designed and screened for anticancer activity, demonstrating the versatility of this approach. rsc.org
These strategies leverage the established biological activities of different heterocyclic systems to create novel chemical entities with potentially multifaceted therapeutic benefits. wjpps.com
Biological Evaluation and Preclinical Studies Mechanistic Insights
In Vitro Cytotoxicity Assays and Antiproliferative Mechanisms
Derivatives of 4-bromoquinazoline have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. These studies aim to identify compounds with potent antiproliferative activity and to understand the structural features that contribute to their efficacy.
A new series of quinazoline-4(3H)-one derivatives featuring a thiol group at the 2-position of the quinazoline (B50416) ring were synthesized and tested against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov The antiproliferative activity was assessed using the MTT method. nih.gov Among the synthesized compounds, derivative 8a , which has an aliphatic linker attached to the SH group, demonstrated the most potent activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. researchgate.net This activity was notably better than the standard drug Erlotinib against the MCF-7 cell line. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the thiol group significantly influenced the anticancer activity, with aliphatic chains being more favorable than aromatic ones. nih.govresearchgate.net
Another study focused on 4-anilino-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives. nih.gov These compounds were evaluated for their growth inhibitory activity against MCF-7 and HeLa (cervical cancer) cell lines. nih.gov The presence of a 4-chlorophenyl group at the C-2 position of the 6-bromoquinazoline (B49647) framework led to significant cytotoxicity against both cell lines. nih.gov Specifically, compound 3l , which combines a 2-(4-chlorophenyl) group and a 4-(2,4-difluoroanilino) group, showed significant activity. nih.gov
Furthermore, a series of morpholine (B109124) substituted quinazoline derivatives were synthesized and evaluated against A549 (lung carcinoma), MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Compounds AK-3 and AK-10 displayed significant cytotoxic activity against all three cell lines. rsc.org For instance, AK-10 showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y, respectively. rsc.org
The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 8a | MCF-7 | 15.85 ± 3.32 |
| 8a | SW480 | 17.85 ± 0.92 |
| AK-10 | A549 | 8.55 ± 0.67 |
| AK-10 | MCF-7 | 3.15 ± 0.23 |
| AK-3 | A549 | 10.38 ± 0.27 |
| AK-3 | MCF-7 | 6.44 ± 0.29 |
A crucial aspect of developing anticancer agents is ensuring their selectivity towards cancer cells over normal, healthy cells to minimize side effects. Several studies on this compound derivatives have included assessments against non-tumorigenic cell lines.
In the study of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives, the compounds were tested on the normal cell line MRC-5 (human fetal lung fibroblast). nih.gov All synthesized compounds exhibited lower cytotoxic effects on MRC-5 cells compared to their effects on MCF-7 and SW480 cancer cells, indicating a degree of selectivity. nih.gov Specifically, the most potent compound, 8a , had an IC50 value of 84.20 ± 1.72 µM on MRC-5 cells, which is significantly higher than its IC50 values against the cancer cell lines, confirming its selectivity. nih.govresearchgate.net
Similarly, a series of morpholine-substituted quinazoline derivatives were found to be non-toxic against HEK293 (human embryonic kidney) cells at a concentration of 25 μM, suggesting their potential as selective anticancer agents. rsc.org Another study reported that plant extracts and isolated compounds showed no inhibitory effect against the normal Vero cell line. frontiersin.org
The selectivity of these compounds is a promising indicator of their potential for further development as targeted cancer therapies with a favorable safety profile.
Mechanistic studies have revealed that some this compound derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells.
For instance, mechanistic studies on the morpholine-substituted quinazoline derivatives AK-3 and AK-10 found that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. rsc.org The primary mode of cell death induced by these compounds was identified as apoptosis. rsc.org
Another study on a derivative, compound 14 , in SW480 cells showed that it induced cell cycle arrest at the G0/G1 phase. researchgate.net This was achieved by downregulating the levels of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the G1 phase of the cell cycle. researchgate.net
These findings suggest that this compound derivatives can interfere with fundamental cellular processes that are often dysregulated in cancer, leading to the elimination of malignant cells.
Selectivity Assessment on Normal Cell Lines
Enzyme and Receptor Inhibition Investigations
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its over-expression and mutation are implicated in the progression of various cancers. nih.govnih.gov Consequently, EGFR-TK has become a prime target for anticancer drug development, and 4-anilinoquinazolines are a well-known class of EGFR-TK inhibitors. nih.govnih.gov
Several studies have investigated the potential of this compound derivatives as EGFR-TK inhibitors. nih.gov A study on 4-anilino-6-bromoquinazolines revealed that the presence of a 4-chlorophenyl group at C-2 and a 2,4-difluoroanilino group at position-4 on the 6-bromoquinazoline framework (compound 3l ) resulted in significant inhibitory activity against EGFR-TK, with an LC50 value of 37.66 nM, which is comparable to the clinical drug Gefitinib (LC50 = 31.44 nM). nih.gov The mechanism of action is believed to be competitive binding at the ATP site of the EGFR-TK. nih.gov
Molecular docking studies have further elucidated the binding modes of these compounds within the ATP binding site of EGFR, supporting the experimental findings. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the quinazoline and aniline (B41778) rings for potent EGFR-TK inhibition. nih.gov For example, lipophilic substituents such as chloro and bromo on the aniline moiety are important as they occupy a lipophilic pocket in the receptor. nih.gov
The table below presents the EGFR-TK inhibitory activity of a selected this compound derivative.
| Compound | EGFR-TK Inhibition (LC50, nM) |
|---|---|
| 3l | 37.66 |
| Gefitinib (Reference) | 31.44 |
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a role in glucose homeostasis and has been identified as a therapeutic target for type 2 diabetes. researchgate.netwikipedia.org Interestingly, some quinazoline derivatives have also been investigated for their potential as DPP-4 inhibitors.
A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potential DPP-4 inhibitors. researchgate.netnih.gov In this series, compound 9i , which features a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring, showed promising inhibitory activity with an IC50 of 9.25 ± 0.57 µM. nih.govresearchgate.net
Kinetic studies were performed to understand the mechanism of inhibition. These studies revealed that compound 9i acts as a competitive inhibitor of DPP-4, with a Ki value of 12.01 µM. researchgate.net This indicates that the compound binds to the active site of the enzyme, competing with the natural substrate. researchgate.net Computational docking studies have supported these findings, showing appropriate binding interactions of the compound within the active site of the DPP-4 enzyme. researchgate.net
The development of this compound derivatives as DPP-4 inhibitors highlights the versatility of this scaffold in targeting different enzymes for various therapeutic applications.
Aurora Kinase Inhibition Studies
The quinazoline scaffold is a core component of many Aurora kinase inhibitors. nih.gov These enzymes are crucial for cell cycle regulation, and their inhibition is a key target in cancer therapy. nih.govrsc.org While direct studies on this compound itself as an Aurora kinase inhibitor are not extensively detailed, research on its derivatives, particularly 6-bromoquinazoline analogues, provides significant insights.
A series of quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A, demonstrating antiproliferative effects on cancer cells. nih.gov For instance, a derivative, BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate), was synthesized to improve pharmacokinetic properties and showed effective inhibition of activated Aurora kinase A (p-AKA) in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). nih.gov The inhibition of Aurora kinase A by BIQO-19 led to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov
Another potent quinazoline-based inhibitor, ZM447439, targets the ATP binding pocket of both Aurora A and Aurora B kinases with IC₅₀ values of 110 nM and 130 nM, respectively. sigmaaldrich.com This demonstrates the general applicability of the quinazoline structure for targeting this enzyme family. sigmaaldrich.com Furthermore, a patent for quinazoline compounds as kinase inhibitors includes 4-arylamino-6-bromoquinazoline derivatives, indicating their potential as Aurora-2 kinase inhibitors. google.com AMG 900 is another potent pan-Aurora kinase inhibitor with a quinazoline-related structure, showing IC₅₀ values of 5 nM, 4 nM, and 1 nM for Aurora A, B, and C, respectively.
Table 1: Examples of Quinazoline-Based Aurora Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ Values | Key Findings | Reference |
|---|---|---|---|---|
| BIQO-19 | Aurora Kinase A | Not specified | Effective against EGFR-TKI-resistant NSCLC cells; induces G2/M arrest and apoptosis. | nih.gov |
| ZM447439 | Aurora A, Aurora B | 110 nM (A), 130 nM (B) | Potent, reversible inhibitor targeting the ATP binding pocket. | sigmaaldrich.com |
| AMG 900 | Aurora A, B, C | 5 nM (A), 4 nM (B), 1 nM (C) | Potent pan-Aurora kinase inhibitor; inhibits proliferation of various tumor cell lines. | |
| 4-Arylamino-6-bromoquinazoline derivatives | Aurora-2 Kinase | Not specified | Patented as potential kinase inhibitors. | google.com |
Ligand Binding Studies at Active Sites
Ligand binding studies, often supported by computational molecular docking, are crucial for understanding how this compound derivatives interact with their biological targets at an atomic level. researchgate.netvanderbilt.edu These studies primarily focus on predicting the binding mode and affinity of these compounds within the active sites of key enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase and Dipeptidyl peptidase-4 (DPP4).
Structure-activity relationship (SAR) modeling for 4-anilinoquinazolines has revealed that the nitrogen atoms at positions 1 and 3 are vital for activity, acting as hydrogen bond acceptors. nih.govmdpi.com Lipophilic substituents like bromo groups on the quinazoline ring are also important as they occupy a lipophilic pocket in the EGFR active site. nih.govmdpi.com
In one study, molecular docking of 4-anilino-6-bromoquinazoline derivatives into the ATP binding site of EGFR was performed. mdpi.com The results showed that compound 4l , a 6-bromoquinazoline derivative, exhibited a high binding affinity with a calculated binding free energy of -10.46 kcal/mol, comparable to the established drug Gefitinib (-10.74 kcal/mol). mdpi.com Another study on 6-bromo-2-(substituted-benzylthio)quinazolin-4(3H)-one derivatives investigated their binding to EGFR. researchgate.net The most potent compound, 8a , showed a binding energy of -6.7 kcal/mol and formed hydrogen bonds with key residues in the active site. researchgate.netnih.gov
Beyond EGFR, a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives incorporating a 6-bromo quinazoline ring were designed as DPP4 inhibitors. researchgate.net The most active compound, 9i , which has a chloro-substituted phenyl moiety on the 6-bromo quinazoline ring, showed promising inhibitory activity (IC₅₀ = 9.25 µM). researchgate.net Computational docking supported this finding, showing appropriate binding interactions within the DPP4 active site and stability confirmed by molecular dynamics simulations. researchgate.net
Table 2: Ligand Binding Data for Bromoquinazoline Derivatives
| Compound | Target | Binding Energy (kcal/mol) | Key Interactions/Findings | Reference |
|---|---|---|---|---|
| Compound 4l (4-anilino-6-bromoquinazoline derivative) | EGFR-TK | -10.46 | High binding affinity, comparable to Gefitinib. | mdpi.com |
| Compound 8a (6-bromo-2-(benzylthio)quinazolin-4(3H)-one) | EGFR | -6.7 | Forms hydrogen bonds with key active site residues. | researchgate.netnih.gov |
| Compound 9i (6-bromo quinazoline derivative) | DPP4 | Not specified | Shows appropriate binding interactions at the DPP4 active site, validated by MD simulations. | researchgate.net |
Antimicrobial Activity Evaluation (Mechanistic Basis)
Derivatives of this compound have been evaluated for their potential as antimicrobial agents. ontosight.aiontosight.ai The quinazoline scaffold itself is known to be a pharmacophore with a wide range of biological activities, including antibacterial and antifungal effects. nih.govsciencepublishinggroup.comjst.go.jp
One study focused on the synthesis of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one and evaluated its antibacterial and antifungal activity. sciencepublishinggroup.com The synthesized compound exhibited significant activity against several microorganisms, including Staphylococcus aureus, Aspergillus Species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with zones of inhibition ranging from 10 to 20 mm. sciencepublishinggroup.com Notably, the activity against Staphylococcus aureus and Aspergillus Species was reported to be higher than that of the standard drugs Ciprofloxacin and Ketonaxol, respectively. sciencepublishinggroup.com
Another study investigated amino-linked heterocycles, specifically N²,N⁴-Di(benzo[d]oxazol-2-yl)-6-bromoquinazoline-2,4-diamine (7b ). jst.go.jp The research found that the presence of a bromo substituent on the quinazoline ring enhanced antimicrobial activity. jst.go.jp The evaluation of a 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-oh derivative also confirmed its antimicrobial potential. dntb.gov.ua The mechanistic basis for this activity is often attributed to the ability of the quinazoline ring system to interact with essential cellular processes in microorganisms, although specific enzyme targets are not always fully elucidated in initial screenings.
Table 3: Antimicrobial Activity of Bromoquinazoline Derivatives
| Compound | Test Organisms | Activity Measurement | Key Findings | Reference |
|---|---|---|---|---|
| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one | S. aureus, B. species, A. Species, P. aeruginosa, E. coli, K. pneumonia, C. albicans | Zone of Inhibition (10-20 mm) | More active against S. aureus and A. Species than standard controls. | sciencepublishinggroup.com |
| N²,N⁴-Di(benzo[d]oxazol-2-yl)-6-bromoquinazoline-2,4-diamine (7b) | Various bacteria and fungi | Not specified | The bromo substituent enhanced antimicrobial activity. | jst.go.jp |
| 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-oh | Not specified | Not specified | Possesses antimicrobial activity. | dntb.gov.ua |
Other Targeted Biological Pathways
The versatility of the this compound scaffold allows its derivatives to interact with a variety of other biological targets beyond kinases and microbial structures, opening pathways for treating diverse diseases. researchgate.net
Dipeptidyl Peptidase-4 (DPP4) Inhibition: A series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives containing a 6-bromo quinazoline moiety were synthesized and evaluated as DPP4 inhibitors for potential use as antidiabetic agents. researchgate.net Compound 9i showed the most promising inhibitory activity with an IC₅₀ value of 9.25 ± 0.57 µM and exhibited a competitive-type inhibition mechanism. researchgate.net This suggests that bromoquinazoline derivatives could be developed for the management of type 2 diabetes. researchgate.net
Metabotropic Glutamate Receptor 5 (mGlu5) Antagonism: A series of 6-substituted-4-anilinoquinazolines were identified as non-competitive antagonists of mGlu5. nih.gov This receptor is a target for treating conditions like pain, anxiety, and fragile X syndrome. While the study found the structure-activity relationship to be somewhat shallow, it confirmed that this chemical class can act at the MPEP allosteric binding site of the receptor. nih.gov
Multi-target Inhibition for Neurodegenerative Diseases: The quinazoline structure is being explored for its potential in treating complex, multifactorial diseases like Alzheimer's. researchgate.net Literature reviews suggest that quinazoline derivatives could act as modulators or inhibitors of β-amyloid, tau protein, cholinesterases, and monoamine oxidases, all of which are implicated in the pathology of Alzheimer's disease. researchgate.net
Cytotoxicity via EGFR and Tubulin Inhibition: In addition to direct kinase inhibition, some quinazoline derivatives exert their anticancer effects through multiple mechanisms. nih.govdntb.gov.ua Studies on certain 4-anilino-6-bromoquinazolines have shown they can inhibit EGFR, which is involved in cell proliferation and survival. nih.govmdpi.com Other quinazoline-based compounds have been designed as tubulin inhibitors, interfering with microtubule formation during cell division. bohrium.com
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jscimedcentral.com This method is instrumental in understanding the binding mechanisms of potential drug candidates. For derivatives of 4-bromoquinazoline, docking studies have been pivotal in exploring their interactions with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.govscilit.com
Molecular docking simulations predict how a ligand, such as a this compound derivative, fits into the binding pocket of a target protein and estimates the strength of this interaction, often expressed as a binding energy or docking score. jscimedcentral.comjchr.org Lower binding energy values typically indicate a more stable and favorable interaction. jchr.org
In a study involving 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (a derivative of this compound), molecular docking against the EGFR protein kinase domain yielded a binding energy of -6.7 kcal/mol. nih.govresearchgate.net Another derivative in the same study, 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one, showed a binding energy of -5.3 kcal/mol. nih.govresearchgate.net These predictions help in ranking potential inhibitors and understanding how different chemical substitutions on the quinazoline (B50416) scaffold influence binding affinity. nih.gov For instance, structure-activity relationship (SAR) studies have revealed that lipophilic groups like bromo on the quinazoline ring are important as they can occupy a lipophilic pocket within the EGFR active site. nih.gov
The following table summarizes the predicted binding affinities for selected this compound derivatives against the EGFR target.
| Compound Name | Target | Predicted Binding Affinity (kcal/mol) |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -6.7 |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -5.3 |
Table 1: Predicted binding affinities of this compound derivatives from molecular docking simulations. Data sourced from nih.govresearchgate.net.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex, primarily hydrogen bonds and hydrophobic interactions. plos.org
For this compound derivatives docked into the EGFR active site, specific interactions have been identified. nih.gov The nitrogen atoms of the quinazoline ring are often crucial, with N1 acting as a hydrogen bond acceptor and N3 forming a water-linked hydrogen bond. nih.gov Studies on 6-bromo quinazoline derivatives have shown that compounds can establish hydrogen bonds with key amino acid residues in the EGFR binding site, such as Lys721. nih.govresearchgate.net
Hydrophobic interactions also play a major role in the stability of the complex. plos.org The bromo-substituted phenyl ring of the quinazoline core contributes to these interactions. Docking studies have identified several types of hydrophobic interactions, including:
Pi-Pi and Pi-Alkyl Interactions: Common interactions observed with residues like Phe699. nih.gov
General Hydrophobic Interactions: Involving amino acids such as Thr766, Thr830, Leu764, Val702, Ala719, Leu694, and Leu820. nih.gov
Pi-Sulfur Interactions: Observed in derivatives containing a thioether linkage. researchgate.net
The table below details the key interactions for a representative this compound derivative.
| Interacting Residue | Interaction Type |
| Lys721 | Hydrogen Bond |
| Thr766 | Hydrophobic (π-π, π-alkyl) |
| Thr830 | Hydrophobic |
| Leu764 | Hydrophobic |
| Phe699 | Hydrophobic |
| Val702 | Hydrophobic |
| Leu694 | Hydrophobic |
| Leu820 | Hydrophobic |
Table 2: Key amino acid interactions for 6-bromo quinazoline derivatives within the EGFR active site as predicted by molecular docking. Data sourced from nih.govresearchgate.net.
Prediction of Binding Modes and Affinities
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and analyze conformational changes in both the ligand and the protein. mdpi.comdntb.gov.uaresearchgate.net
For this compound derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand within the target's active site. nih.govnih.gov Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. mdpi.com A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound. mdpi.com For example, simulations of a 6-bromo quinazoline derivative complexed with EGFR showed that the system reached equilibrium and remained stable throughout the simulation. nih.gov
The stability of crucial interactions, like hydrogen bonds, is also monitored throughout the MD simulation. researchgate.net The persistence of hydrogen bonds formed between the ligand and key amino acid residues during the simulation provides further evidence for a stable binding mode. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For molecules like this compound, DFT calculations can reveal intrinsic properties related to its electronic distribution, reactivity, and stability. nih.govnih.govmdpi.com These calculations are often performed at a specific level of theory and basis set, such as B3LYP/6-31+G(d,p). nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. wikipedia.org
DFT calculations on 6-bromo quinazoline derivatives have been performed to determine these electronic parameters. nih.govnih.gov For instance, in a comparative study, the calculated total energy, enthalpy, and Gibbs free energy showed that 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one was thermodynamically more stable than 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one. nih.gov The HOMO for these compounds was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov
The table below presents theoretical electronic properties for a representative this compound derivative.
| Parameter | Value (eV) |
| HOMO Energy | -7.273 |
| LUMO Energy | -3.169 |
| HOMO-LUMO Gap (ΔE) | 4.104 |
Table 3: Example of calculated frontier molecular orbital energies for a 4-bromoanilinium derivative, providing insight into the electronic characteristics of a related structure. Data sourced from mdpi.com. Note: Specific values for this compound itself may vary.
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It is mapped onto a constant electron density surface, where different colors indicate different values of the electrostatic potential. avogadro.cc Typically, red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, susceptible to nucleophilic attack). researchgate.netnih.gov
ESP maps for this compound derivatives are used to predict reactive sites and understand intermolecular interactions, such as hydrogen bonding. nih.govnih.govresearchgate.net For example, the ESP map of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one can highlight the electronegative regions around the carbonyl oxygen and quinazoline nitrogens, which are potential hydrogen bond acceptors, and electropositive regions that may engage in other interactions. nih.gov This analysis helps to rationalize the observed binding modes in molecular docking studies. nih.gov
Reactivity Descriptors and Fukui Functions
Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) is a prominent method used to calculate various reactivity descriptors that predict how a molecule will behave in a chemical reaction. researchgate.netnih.gov These descriptors are derived from the molecule's electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
Fukui functions (f(r)) are crucial local reactivity descriptors that identify specific atomic sites within a molecule susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net They quantify the change in electron density at a particular point when an electron is added to or removed from the molecule. mdpi.com The Fukui function can be condensed to atomic centers to predict reactivity on a per-atom basis. There are three main types of Fukui functions:
f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). Regions with a high f+(r) value are electrophilic. researchgate.netfaccts.de
f-(r) : Describes reactivity towards an electrophilic attack (electron donation). Regions with a high f-(r) value are nucleophilic. researchgate.netfaccts.de
f0(r) : Describes reactivity towards a radical attack. faccts.de
The sites for nucleophilic and electrophilic attacks can be approximated by the densities of the LUMO and HOMO orbitals, respectively. mdpi.com For quinazoline derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals helps determine kinetic stability and reactivity. A larger HOMO-LUMO energy gap implies higher stability and lower reactivity. nih.gov
Hardness (η) : Resistance to change in its electron distribution. Molecules with a large energy gap are considered hard. nih.gov
Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive. researchgate.netnih.gov
Electronegativity (χ) : The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Studies on substituted quinazolines demonstrate that these computational analyses are vital for rationalizing and predicting chemical behavior. nih.govresearchgate.net For instance, in a study of 6-bromo quinazoline derivatives, DFT calculations showed that compounds with a smaller HOMO-LUMO energy gap were softer and more reactive, which correlated with their observed biological activity. researchgate.netnih.govnih.gov The C4 position of the quinazoline ring is known to be highly activated and reactive due to the electronic influence of the adjacent nitrogen atom. mdpi.com
Table 1: Representative Theoretical Reactivity Descriptors for a Quinazoline Derivative
| Descriptor | Symbol | Formula | Description |
| HOMO Energy | EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates kinetic stability and reactivity. nih.gov |
| Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to deformation of electron cloud. nih.gov |
| Softness | S | 1/η | Measures the polarizability of the molecule. researchgate.net |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Describes the ability to attract electrons. |
| Electrophilicity Index | ω | χ²/2η | Measures the propensity to accept electrons. |
This table presents the general formulas and descriptions for reactivity descriptors commonly calculated using DFT. The actual values are specific to the molecule and the level of theory used.
Prediction of ADMET Properties (Theoretical Pharmacokinetics)
Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. This process, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), describes how the body affects a drug. msdmanuals.commerckvetmanual.com In modern drug discovery, computational in silico methods are used to predict these properties early in the research process, reducing the failure rate of drug candidates due to poor pharmacokinetics. researchgate.netuq.edu.au
For this compound and its derivatives, various ADMET parameters can be predicted using specialized software and web servers like pkCSM and ADMETlab. uq.edu.aubhsai.org These tools use models built from large datasets of experimental results to forecast the properties of new chemical entities based on their structure.
Key predicted ADMET properties include:
Absorption : This includes predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and oral bioavailability. researchgate.net
Distribution : This involves predicting the volume of distribution (Vd), which describes how extensively a drug disseminates into tissues, and plasma protein binding (PPB), which affects the amount of free drug available to exert its effect. The ability to cross the blood-brain barrier (BBB) is another critical parameter.
Metabolism : Predictions focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Models can predict whether the compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. researchgate.net
Excretion : This is often evaluated by predicting the total clearance of the compound from the body.
Toxicity : A wide range of toxicity endpoints can be predicted, including the AMES test for mutagenicity, cardiotoxicity (such as hERG inhibition, which can lead to QT prolongation), and hepatotoxicity (drug-induced liver injury, DILI). researchgate.net
Computational studies on 6-bromo quinazoline derivatives have utilized such in silico tools to assess their drug-likeness and safety profiles. researchgate.netresearchgate.net These predictions help researchers to prioritize which compounds to synthesize and test in vitro, saving significant time and resources. researchgate.net
Table 2: Common In Silico ADMET Predictions for a Drug Candidate
| Parameter | Category | Predicted Property | Importance |
| Caco-2 Permeability | Absorption | Intestinal absorption rate | Predicts oral bioavailability. |
| Human Intestinal Absorption (HIA) | Absorption | Percentage of drug absorbed | Indicates potential for oral administration. researchgate.net |
| Plasma Protein Binding (PPB) | Distribution | Extent of binding to plasma proteins | Affects drug efficacy and clearance. |
| Blood-Brain Barrier (BBB) Permeation | Distribution | Ability to enter the central nervous system | Determines effects on the brain. |
| CYP2D6 Inhibitor | Metabolism | Inhibition of a key drug-metabolizing enzyme | Predicts potential for drug-drug interactions. researchgate.net |
| hERG Inhibition | Toxicity | Blockade of a critical cardiac potassium channel | Assesses risk of cardiotoxicity. |
| AMES Mutagenicity | Toxicity | Potential to cause DNA mutations | Screens for carcinogenic potential. |
| Oral Bioavailability | Pharmacokinetics | Fraction of drug reaching systemic circulation | Overall indicator of absorption success. nih.gov |
This table provides examples of ADMET parameters that are commonly predicted using computational models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net QSAR models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govfrontiersin.org
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model takes the form of a mathematical equation:
Activity = f (Molecular Descriptors) + error wikipedia.org
The process of developing a QSAR model for a series of compounds, such as quinazoline derivatives, involves several key steps:
Data Set Selection : A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. For modeling, activity values are typically converted to a logarithmic scale (e.g., pIC₅₀). frontiersin.orgnih.gov
Descriptor Calculation : Various numerical parameters, known as molecular descriptors, are calculated for each molecule. These can include constitutional, topological, geometric (3D), and electronic descriptors. nih.gov
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov
Validation : The model's statistical robustness and predictive power are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (Q²), while external validation uses a test set of compounds that were not included in the model-building process (R²pred). nih.gov
For quinazoline derivatives, both 2D-QSAR and 3D-QSAR studies have been successfully applied. frontiersin.orgnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govrsc.org These methods use 3D grid-based steric and electrostatic fields to generate contour maps. These maps visualize regions where modifying the structure (e.g., adding bulky or electron-withdrawing groups) is predicted to increase or decrease biological activity, providing direct insights for designing new analogs. nih.govrsc.org QSAR studies on quinazoline analogs have helped identify key structural features responsible for their activity as, for example, enzyme inhibitors. nih.govnih.gov
Table 3: Key Components and Validation Parameters of a QSAR Model
| Component/Parameter | Symbol | Description | Role in QSAR |
| Dependent Variable | pIC₅₀ | Logarithmic measure of biological activity. | The property that the model aims to predict. frontiersin.org |
| Independent Variables | Descriptors | Numerical values representing molecular properties. | Correlated with the dependent variable to build the model. nih.gov |
| Correlation Coefficient | R² | Measures the goodness of fit for the training set. | Indicates how well the model explains the variance in the data. nih.gov |
| Cross-validated R² | Q² | Measures the internal predictive ability of the model. | A key indicator of the model's robustness. nih.gov |
| Predictive R² | R²pred | Measures the predictive ability on an external test set. | Assesses how well the model predicts the activity of new compounds. nih.gov |
| CoMFA/CoMSIA | - | 3D-QSAR techniques. | Generate contour maps to guide structural modifications. rsc.org |
Future Directions and Emerging Research Avenues for 4 Bromoquinazoline
Development of Novel Pharmaceutical Leads and Clinical Candidates
The quinazoline (B50416) core is a well-established pharmacophore, and the introduction of a bromine atom at the 4-position provides a reactive handle for extensive chemical modifications, leading to the development of novel drug candidates. bohrium.com
Research Findings:
Anticancer Agents: A significant area of research involves the synthesis of 4-anilinoquinazoline (B1210976) derivatives from 4-bromoquinazoline as potent anticancer agents. nih.govmdpi.com These compounds often act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: SAR studies have revealed that substitutions on the anilino moiety and the quinazoline core significantly influence the biological activity. nih.gov For instance, the presence of halogen atoms on the aniline (B41778) ring can enhance the anticancer effects. nih.govmdpi.com
Hybrid Molecules: Researchers are exploring the creation of hybrid molecules by combining the quinazoline scaffold with other pharmacologically active moieties, such as pyridine-urea, to develop novel anticancer agents with potentially improved efficacy. mdpi.com
Cytotoxicity: Newly synthesized derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). nih.govmdpi.comnih.gov Several novel compounds have shown higher potency than existing reference drugs like doxorubicin (B1662922). nih.gov
| Cancer Cell Line | Reference Drug | Activity of this compound Derivatives |
| MCF-7 (Breast Cancer) | Doxorubicin | Several derivatives showed higher activity (IC50 values from 22.75 to 43.44 μmol L-1) compared to doxorubicin (IC50 value of 47.90 μmol L-1). nih.gov |
| HeLa (Cervical Cancer) | Doxorubicin | Some derivatives exhibited significant cytotoxicity. mdpi.com |
| HCT-116 (Colon Cancer) | Irinotecan | Pyridine-urea hybrids with a quinazoline moiety were evaluated for cytotoxic activity. mdpi.com |
Exploration in Agrochemical and Fine Chemical Innovations
The versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and fine chemicals. lookchem.comwikipedia.orgchemium.commatrix-fine-chemicals.commetalor.com
Key Applications:
Fine Chemicals: Fine chemicals are pure, complex chemical substances produced in limited quantities and used in the manufacturing of specialty products. wikipedia.org this compound serves as a crucial building block in the multi-step synthesis of these high-value chemicals. chemium.com
Agrochemicals: The inherent biological activity of the quinazoline ring system makes it a promising scaffold for the development of new herbicides, fungicides, and insecticides. N-heterocyclic compounds, including quinazolines, are prevalent in modern agrochemical products. wikipedia.org The ability to functionalize the 4-position of bromoquinazoline allows for the fine-tuning of activity and selectivity for specific agricultural targets.
Integration with Advanced Material Science Applications
The unique electronic and structural properties of the quinazoline core are being leveraged in the development of advanced materials. ktu.ltuni-graz.atdukekunshan.edu.cn
Emerging Research:
Organic Semiconductors: The planar structure and nitrogen-containing aromatic system of quinazoline derivatives make them potential candidates for use in organic electronic devices. The bromo-substituent on this compound provides a site for polymerization or modification to create novel semiconducting materials.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. Research into quinazoline derivatives, accessible from this compound, is exploring their potential to protect metallic surfaces from corrosion. pmarketresearch.com
Innovations in Synthetic Methodology for Complex Quinazoline Architectures
The development of efficient and sustainable synthetic methods is crucial for unlocking the full potential of this compound and its derivatives. openmedicinalchemistryjournal.comresearchgate.net
Methodological Advancements:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are extensively used to introduce a wide variety of substituents at the 4-position of the quinazoline ring, starting from this compound. mdpi.com
Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes. openmedicinalchemistryjournal.com This includes the use of ionic liquids as reusable catalysts and solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and multicomponent reactions that increase atom economy. openmedicinalchemistryjournal.comresearchgate.net
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of quinazoline-based compounds. chemium.com
Mechanistic Studies of Emerging Biological Activities
A deeper understanding of how this compound derivatives interact with biological targets is essential for rational drug design. acs.org
Investigative Approaches:
Molecular Docking: Computational docking studies are used to predict the binding modes of this compound derivatives within the active sites of target proteins, such as EGFR. nih.govresearchgate.net This helps in understanding the key interactions responsible for their biological activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of the binding and the flexibility of the protein. researchgate.netnih.gov
In Vitro and In Vivo Studies: Experimental assays are crucial to validate the computational predictions and to determine the actual biological effects of the compounds. This includes in vitro cytotoxicity assays against cancer cell lines and in vivo studies in animal models to assess efficacy and pharmacokinetics. nih.govacs.org
Q & A
Q. Key factors affecting yield and purity :
- Temperature : Excessive heat during bromination can lead to side products like dibrominated derivatives.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity but require strict moisture control.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.
Q. Answer :
- Handling : Use PPE (gloves, lab coat) in a fume hood to avoid inhalation/contact. Avoid aqueous environments due to potential hydrolysis .
- Storage : Keep in airtight, light-resistant containers at –20°C in a dry environment (hygroscopicity data pending but recommended based on analogous quinazolines) .
- Stability : Monitor via HPLC every 6 months; degradation products (e.g., dehalogenated quinazoline) indicate improper storage.
Advanced: How does the bromine substituent in this compound influence its electronic properties and reactivity compared to other quinazoline derivatives?
Answer :
The bromine atom at the C4 position:
- Electron-withdrawing effect : Reduces electron density on the quinazoline ring, enhancing electrophilic substitution at C2/C7 positions .
- Steric hindrance : Limits π-stacking interactions in biological systems, affecting binding to kinase ATP pockets.
- Reactivity : Facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for functionalization.
Q. Comparative Data :
| Derivative | LogP | Binding Affinity (nM) |
|---|---|---|
| This compound | 2.1 | 15.3 ± 1.2 |
| 4-Chloroquinazoline | 1.8 | 22.7 ± 2.1 |
Advanced: What computational modeling approaches are validated for predicting the interaction mechanisms of this compound with biological targets?
Q. Answer :
- Molecular Docking (AutoDock/Vina) : Use crystal structures of target kinases (e.g., EGFR) to simulate binding. Focus on bromine’s halogen bonding with backbone carbonyls .
- Density Functional Theory (DFT) : Calculate charge distribution to explain regioselectivity in reactions.
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD discrepancies >10% suggest model refinements).
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data of this compound across experimental models?
Q. Answer :
- Systematic Review Framework (PRISMA/PICO): Re-analyze data from ≥5 studies to identify confounding variables (e.g., cell line heterogeneity, assay pH) .
- Dose-Response Meta-Analysis : Normalize IC₅₀ values using Hill equation fits to account for protocol differences.
- In Silico Tox Screening : Use tools like SwissADME to rule out off-target effects misreported as activity .
Case Example : A 2024 study resolved IC₅₀ variability (5–50 μM) by controlling for serum protein binding, confirming true activity at 12 ± 3 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
